EP300/Cbp-IN-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

EP300/Cbp-IN-1 is a potent and selective inhibitor of the bromodomains of EP300 and CREB-binding protein (CBP), two homologous histone acetyltransferases. These enzymes play critical roles in cellular growth and differentiation by regulating gene expression through histone acetylation . This compound has shown significant potential in preclinical studies for its ability to inhibit the proliferation of cancer cells, making it a promising candidate for cancer therapy .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of EP300/Cbp-IN-1 involves multiple steps, including the formation of key intermediates and their subsequent functionalization. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .

Industrial Production Methods

Industrial production of this compound requires scaling up the laboratory synthesis process while maintaining the quality and consistency of the final product. This involves optimizing reaction conditions, using high-throughput screening methods to identify the most efficient synthetic routes, and employing advanced purification techniques to isolate the compound .

Chemical Reactions Analysis

Types of Reactions

EP300/Cbp-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be used to modify the functional groups on the compound.

Substitution: Substitution reactions, such as nucleophilic substitution, can be employed to introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be further evaluated for their biological activity and selectivity .

Scientific Research Applications

Multiple Myeloma

EP300/Cbp-IN-1 has shown promise in treating multiple myeloma by targeting the IRF4 transcription factor, crucial for myeloma cell survival. In vitro studies demonstrated that sensitive myeloma cell lines exhibit significant growth inhibition upon treatment with this compound, leading to apoptosis within 48-72 hours .

Acute Myeloid Leukemia

In acute myeloid leukemia (AML), this compound has been observed to selectively deplete EP300 from MYB binding sites, leading to reduced transcription of MYB target genes and subsequent cell death . This selective action highlights its potential as a targeted therapy for AML.

Neuroblastoma

Research indicates that this compound can induce apoptosis in neuroblastoma cells by downregulating MYCN expression, a critical oncogene in this malignancy. The compound demonstrated limited toxicity to normal cells while effectively delaying tumor growth in xenograft models .

Case Studies

Clinical Trials and Future Directions

Several compounds targeting the CBP/EP300 bromodomains have entered clinical trials, demonstrating safety and preliminary efficacy in hematological malignancies and solid tumors. Notable compounds include CCS1477 and FT-7051, which have shown significant antitumor activity when combined with conventional therapies such as chemotherapy and radiotherapy .

Mechanism of Action

EP300/Cbp-IN-1 exerts its effects by binding to the bromodomains of EP300 and CBP, thereby inhibiting their histone acetyltransferase activity . This inhibition disrupts the acetylation of histone proteins, leading to changes in chromatin structure and gene expression . The compound specifically targets transcription factors such as MYC and IRF4, which are critical for the growth and survival of cancer cells .

Comparison with Similar Compounds

EP300/Cbp-IN-1 is unique in its high selectivity and potency for EP300 and CBP bromodomains compared to other similar compounds. Some similar compounds include:

CCS1477: Another potent EP300/CBP bromodomain inhibitor with similar applications in cancer therapy.

JQAD1: A PROTAC degrader that selectively targets EP300 for degradation, showing efficacy in neuroblastoma.

This compound stands out due to its specific binding affinity and the ability to induce significant biological effects at low concentrations .

Properties

Molecular Formula |

C30H32ClFN4O4 |

|---|---|

Molecular Weight |

567.0 g/mol |

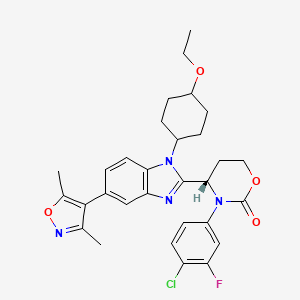

IUPAC Name |

(4S)-3-(4-chloro-3-fluorophenyl)-4-[5-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(4-ethoxycyclohexyl)benzimidazol-2-yl]-1,3-oxazinan-2-one |

InChI |

InChI=1S/C30H32ClFN4O4/c1-4-38-22-9-6-20(7-10-22)35-26-12-5-19(28-17(2)34-40-18(28)3)15-25(26)33-29(35)27-13-14-39-30(37)36(27)21-8-11-23(31)24(32)16-21/h5,8,11-12,15-16,20,22,27H,4,6-7,9-10,13-14H2,1-3H3/t20?,22?,27-/m0/s1 |

InChI Key |

SOVZFVKUVPGESE-RIQBOWGZSA-N |

Isomeric SMILES |

CCOC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2[C@@H]5CCOC(=O)N5C6=CC(=C(C=C6)Cl)F |

Canonical SMILES |

CCOC1CCC(CC1)N2C3=C(C=C(C=C3)C4=C(ON=C4C)C)N=C2C5CCOC(=O)N5C6=CC(=C(C=C6)Cl)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.